molecular formula C15H17ClN4O2S B2467124 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-5-chloro-2-methoxybenzamide CAS No. 2034303-61-0

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-5-chloro-2-methoxybenzamide

Cat. No. B2467124
CAS RN: 2034303-61-0
M. Wt: 352.84
InChI Key: XXARLYFFSUTICV-UHFFFAOYSA-N
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Description

The compound “N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-5-chloro-2-methoxybenzamide” is a complex organic molecule that contains several functional groups. These include a thiadiazole ring, a piperidine ring, a benzamide group, and a methoxy group. The presence of these functional groups suggests that this compound could have a variety of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The thiadiazole and piperidine rings will contribute to the rigidity of the molecule, while the benzamide and methoxy groups may influence its polarity and solubility .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar benzamide and methoxy groups could influence its solubility in different solvents, while the ring structures could influence its melting and boiling points .

Scientific Research Applications

Nucleophilic Substitution Reactions

The compound's structural analogs participate in nucleophilic substitution reactions, leading to the synthesis of derivatives with potential biological activities. For example, bromobenzo thiadiazole reacted with nucleophiles to yield alkoxy-, propylthio-, and amino-substituted derivatives. These reactions demonstrate the chemical versatility of thiadiazole compounds, including potential analogs of the specified compound, in synthesizing new materials with varied functional groups (Mataka et al., 1992).

Pharmacological Properties

Benzamide derivatives, including structures similar to "N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-5-chloro-2-methoxybenzamide," have been synthesized and evaluated for their effect on gastrointestinal motility. Specifically, these derivatives have shown potential as selective serotonin 4 receptor agonists, indicating a promising avenue for the development of novel prokinetic agents with reduced side effects (Sonda et al., 2004).

Antimicrobial Activity

New pyridine derivatives, including thiadiazolyl piperazine and thiadiazolyl-imidazole-Thione structures, have been synthesized and exhibited variable and modest activity against investigated strains of bacteria and fungi. This highlights the antimicrobial potential of thiadiazole derivatives and their utility in developing new antimicrobial agents (Patel et al., 2011).

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

5-chloro-2-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2S/c1-22-13-3-2-10(16)8-12(13)15(21)18-11-4-6-20(7-5-11)14-9-17-23-19-14/h2-3,8-9,11H,4-7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXARLYFFSUTICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-5-chloro-2-methoxybenzamide

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